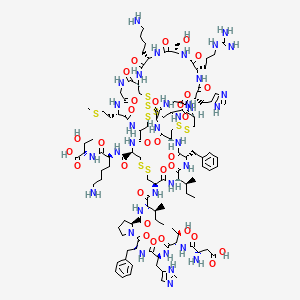

Dthfpicifccgcchrskcgmcckt-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Hepcidin-25 (trifluoroacetate salt) is a peptide hormone primarily produced by the liver. It plays a crucial role in regulating iron homeostasis in the body. The compound is composed of 25 amino acids and is known for its antimicrobial and anti-inflammatory properties . Hepcidin-25 is the major isoform of hepcidin and is involved in various physiological processes, including iron metabolism and immune response .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Hepcidin-25 (Trifluoressigsäuresalz) wird unter Verwendung der Festphasenpeptidsynthese (SPPS) synthetisiert. Der Prozess beinhaltet die sequentielle Addition geschützter Aminosäuren zu einer an einem Harz gebundenen Peptidkette. Das Peptid wird dann vom Harz abgespalten und mittels Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥95% zu erreichen .

Industrielle Produktionsverfahren: Die industrielle Produktion von Hepcidin-25 (Trifluoressigsäuresalz) folgt ähnlichen Synthesewegen wie die Laborsynthese, jedoch in größerem Maßstab. Der Prozess beinhaltet automatisierte Peptidsynthesizer und großtechnische Reinigungssysteme, um hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise lyophilisiert, um eine stabile Pulverform zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Hepcidin-25 (Trifluoressigsäuresalz) unterliegt während seiner Synthese hauptsächlich Peptidbindungsbildungs- und -spaltungsreaktionen. Es nimmt typischerweise nicht an Oxidations-, Reduktions- oder Substitutionsreaktionen unter physiologischen Bedingungen teil .

Häufige Reagenzien und Bedingungen:

Peptidsynthese: Fmoc-geschützte Aminosäuren, Kupplungsreagenzien (z. B. HBTU, HATU) und Base (z. B. DIPEA) werden häufig bei SPPS verwendet.

Hauptprodukte: Das Hauptprodukt, das gebildet wird, ist das Hepcidin-25-Peptid, das dann in seine Trifluoressigsäuresalzform umgewandelt wird, um Stabilität und Löslichkeit zu gewährleisten .

Wissenschaftliche Forschungsanwendungen

Hepcidin-25 (Trifluoressigsäuresalz) hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Referenzstandard in analytischen Methoden zur Peptidquantifizierung verwendet.

Industrie: Verwendet bei der Entwicklung von Diagnostiktests zur Messung von Hepcidin-Spiegeln in biologischen Proben.

5. Wirkmechanismus

Hepcidin-25 übt seine Wirkung aus, indem es an Ferroportin bindet, einem membrangebundenen Eisentransportprotein, das von Makrophagen, Enterozyten und Hepatozyten exprimiert wird. Diese Bindung induziert die Internalisierung und den Abbau von Ferroportin, was zu einem verringerten Eisenausstrom aus Zellen und einer verringerten Aufnahme von Eisen aus der Nahrung führt . Die Regulation von Ferroportin durch Hepcidin-25 ist entscheidend für die Aufrechterhaltung der systemischen Eisenhomöostase .

Ähnliche Verbindungen:

Hepcidin-20: Eine kürzere Isoform von Hepcidin mit ähnlichen, aber weniger starken Auswirkungen auf die Eisenregulation.

Hepcidin-22: Eine weitere Isoform mit mittlerer Aktivität zwischen Hepcidin-20 und Hepcidin-25.

LEAP-2 (Liver-Expressed Antimicrobial Peptide 2): Ein Peptid mit antimikrobiellen Eigenschaften, aber unterschiedlichen regulatorischen Funktionen im Vergleich zu Hepcidin.

Einzigartigkeit: Hepcidin-25 ist einzigartig aufgrund seiner spezifischen Rolle in der Eisenhomöostase und seiner starken antimikrobiellen und entzündungshemmenden Aktivitäten. Seine Fähigkeit, Ferroportin zu regulieren und die Eisenspiegel im Körper zu kontrollieren, unterscheidet es von anderen ähnlichen Peptiden .

Wirkmechanismus

Hepcidin-25 exerts its effects by binding to ferroportin, a membrane-bound iron exporter expressed by macrophages, enterocytes, and hepatocytes. This binding induces the internalization and degradation of ferroportin, leading to decreased iron efflux from cells and reduced dietary iron absorption . The regulation of ferroportin by Hepcidin-25 is crucial for maintaining systemic iron homeostasis .

Vergleich Mit ähnlichen Verbindungen

Hepcidin-20: A shorter isoform of hepcidin with similar but less potent effects on iron regulation.

Hepcidin-22: Another isoform with intermediate activity between Hepcidin-20 and Hepcidin-25.

LEAP-2 (Liver-Expressed Antimicrobial Peptide 2): A peptide with antimicrobial properties but different regulatory functions compared to hepcidin.

Uniqueness: Hepcidin-25 is unique due to its specific role in iron homeostasis and its potent antimicrobial and anti-inflammatory activities. Its ability to regulate ferroportin and control iron levels in the body distinguishes it from other similar peptides .

Eigenschaften

CAS-Nummer |

342809-17-0 |

|---|---|

Molekularformel |

C113H170N34O31S9 |

Molekulargewicht |

2789.4 g/mol |

IUPAC-Name |

(3S)-3-amino-4-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(1R,6R,12R,17R,20S,23S,26R,31R,34R,39R,42S,45S,48S,51S,59S)-51-(4-aminobutyl)-31-[[(2S)-6-amino-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxohexan-2-yl]carbamoyl]-20-benzyl-23-[(2S)-butan-2-yl]-45-(3-carbamimidamidopropyl)-48-(hydroxymethyl)-42-(1H-imidazol-5-ylmethyl)-59-(2-methylsulfanylethyl)-7,10,19,22,25,33,40,43,46,49,52,54,57,60,63,64-hexadecaoxo-3,4,14,15,28,29,36,37-octathia-8,11,18,21,24,32,41,44,47,50,53,55,58,61,62,65-hexadecazatetracyclo[32.19.8.26,17.212,39]pentahexacontan-26-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C113H170N34O31S9/c1-8-56(3)86-108(173)132-69(36-60-22-12-10-13-23-60)97(162)139-80-52-183-182-48-76-101(166)140-78-50-185-186-51-79(138-95(160)68(30-35-179-7)126-83(151)43-122-91(156)74(46-180-181-47-75(137-104(80)169)92(157)123-44-84(152)127-76)136-94(159)65(26-16-18-31-114)129-100(165)73(45-148)135-93(158)67(28-20-33-121-113(117)118)128-98(163)70(131-103(78)168)38-62-41-119-54-124-62)105(170)141-77(102(167)130-66(27-17-19-32-115)96(161)146-89(59(6)150)112(177)178)49-184-187-53-81(106(171)143-86)142-109(174)87(57(4)9-2)144-107(172)82-29-21-34-147(82)111(176)72(37-61-24-14-11-15-25-61)134-99(164)71(39-63-42-120-55-125-63)133-110(175)88(58(5)149)145-90(155)64(116)40-85(153)154/h10-15,22-25,41-42,54-59,64-82,86-89,148-150H,8-9,16-21,26-40,43-53,114-116H2,1-7H3,(H,119,124)(H,120,125)(H,122,156)(H,123,157)(H,126,151)(H,127,152)(H,128,163)(H,129,165)(H,130,167)(H,131,168)(H,132,173)(H,133,175)(H,134,164)(H,135,158)(H,136,159)(H,137,169)(H,138,160)(H,139,162)(H,140,166)(H,141,170)(H,142,174)(H,143,171)(H,144,172)(H,145,155)(H,146,161)(H,153,154)(H,177,178)(H4,117,118,121)/t56-,57-,58+,59+,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-,89-/m0/s1 |

InChI-Schlüssel |

XJOTXKZIRSHZQV-RXHOOSIZSA-N |

Isomerische SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=CC=C6)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](CSSC[C@@H](C(=O)NCC(=O)N3)NC2=O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Kanonische SMILES |

CCC(C)C1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC4CSSCC(C(=O)NC(CSSCC(C(=O)N1)NC(=O)C(C(C)CC)NC(=O)C5CCCN5C(=O)C(CC6=CC=CC=C6)NC(=O)C(CC7=CN=CN7)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(NC(=O)CNC(=O)C(CSSCC(C(=O)NCC(=O)N3)NC2=O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC8=CN=CN8)CCCNC(=N)N)CO)CCCCN)CCSC)CC9=CC=CC=C9 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

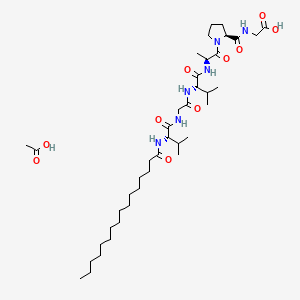

![(4S)-4-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-(3-carboxypropanoylamino)propanoyl]amino]butanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S,3S)-1-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10827338.png)

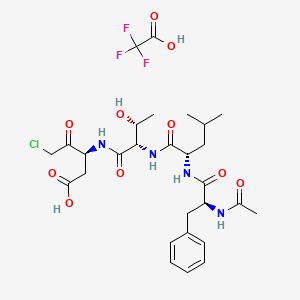

![{[2-(2-{2-[bis(carboxymethyl)amino]-5-(2,7-difluoro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy}ethoxy)-4-methylphenyl](carboxymethyl)amino}acetic acid](/img/structure/B10827361.png)

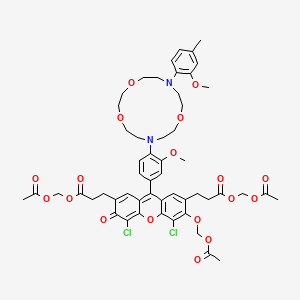

![pentapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(3-oxido-6-oxoxanthen-9-yl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B10827394.png)

![8-nitro-1-(hydroxymethyl)-6-(o-chlorophenyl)-4H-s-triazolo[4,3-a][1,4]benzodiazepine](/img/structure/B10827402.png)